

# (S)-Baxdrostat: A Comparative Analysis of its Cross-reactivity with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (S)-Baxdrostat |           |
| Cat. No.:            | B12409782      | Get Quote |

(S)-Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Its remarkable selectivity is a cornerstone of its therapeutic potential, minimizing off-target effects, particularly the inhibition of cortisol synthesis which is mediated by the closely related enzyme, 11β-hydroxylase (CYP11B1). This guide provides a comparative overview of the cross-reactivity of (S)-Baxdrostat with other cytochrome P450 (CYP) enzymes, supported by available experimental data and methodologies.

### **Quantitative Comparison of Inhibitory Potency**

The selectivity of **(S)-Baxdrostat** has been primarily characterized by its potent inhibition of CYP11B2 and significantly weaker interaction with CYP11B1. Preclinical in vitro studies have demonstrated a selectivity of over 100-fold for CYP11B2 compared to CYP11B1.[1] While comprehensive quantitative data for a broad panel of drug-metabolizing CYP enzymes is limited in publicly available literature, existing data underscores its targeted mechanism of action.



| Enzyme     | Alternative<br>Name                            | IC50 / Ki                                     | Fold<br>Selectivity vs.<br>CYP11B2 | Reference |
|------------|------------------------------------------------|-----------------------------------------------|------------------------------------|-----------|
| CYP11B2    | Aldosterone<br>Synthase                        | Ki: 13 nmol/L                                 | 1x                                 | [2]       |
| CYP11B1    | 11β-hydroxylase                                | >100-fold higher<br>than CYP11B2              | >100x                              | [1][3][4] |
| Other CYPs | (e.g., CYP1A2,<br>2C8, 2C9, 2C19,<br>2D6, 3A4) | No evidence of interaction in in vitro assays | Not Applicable                     | [4]       |

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.

In addition to its high selectivity against CYP11B1, in vitro assays have shown no evidence of significant interactions between Baxdrostat and other major cytochrome P450 enzymes responsible for the metabolism of most drugs.[4] This suggests a low potential for **(S)**-Baxdrostat to cause drug-drug interactions mediated by the inhibition of these key metabolic pathways.

# Signaling Pathway of Aldosterone Synthesis Inhibition

The primary mechanism of action of **(S)-Baxdrostat** is the competitive inhibition of CYP11B2, which catalyzes the final steps of aldosterone synthesis in the adrenal cortex. By blocking this enzyme, Baxdrostat effectively reduces aldosterone levels, a key factor in the pathophysiology of hypertension and other cardiovascular diseases.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Baxdrostat: A Comparative Analysis of its Cross-reactivity with Cytochrome P450 Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409782#cross-reactivity-of-s-baxdrostat-with-other-cytochrome-p450-enzymes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com